Chromium(III) chloride hexahydrate

Descripción general

Descripción

El cloruro crómico, también conocido como cloruro de cromo(III), es un compuesto inorgánico con la fórmula química CrCl₃. Existe en varias formas hidratadas, siendo la más común el hexahidrato CrCl₃·6H₂O, que aparece como cristales verde oscuro. La forma anhidra es violeta. El cloruro crómico se utiliza en diversas aplicaciones, entre ellas como catalizador y precursor de colorantes para la lana .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El cloruro crómico anhidro se puede preparar mediante la cloración directa del cromo metálico o mediante la cloración carbo térmica del óxido de cromo(III) a temperaturas entre 650°C y 800°C: [ \text{Cr}2\text{O}_3 + 3 \text{C} + 3 \text{Cl}_2 \rightarrow 2 \text{CrCl}_3 + 3 \text{CO} ]

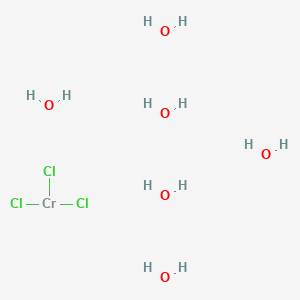

Las formas hidratadas del cloruro crómico se preparan normalmente tratando el cromato con ácido clorhídrico y metanol acuoso {_svg_2}.

Métodos de producción industrial

En entornos industriales, el cloruro crómico se produce mediante la reducción de cromato o dicromato con ácido clorhídrico. Este método es el preferido debido a su eficiencia y rentabilidad.

Análisis De Reacciones Químicas

Tipos de reacciones

El cloruro crómico experimenta diversas reacciones químicas, incluyendo:

Reacciones de oxidación-reducción: El cloruro crómico se puede reducir a cloruro de cromo(II) u oxidar a compuestos de cromo(VI).

Reacciones de sustitución: Las reacciones de intercambio de ligandos que involucran iones cloruro o sulfato son comunes. Por ejemplo, en presencia de iones cloruro, el ion hexaaquo cromo(III) puede formar el ion tetraaquo dicloro cromo(III) [ \text{[Cr(H}2\text{O})_6]^{3+} + 2 \text{Cl}^- \rightarrow \text{[Cr(H}_2\text{O})_4\text{Cl}_2]^+ + 2 \text{H}_2\text{O} ]

Reactivos y condiciones comunes

Agentes oxidantes: Dicromato de potasio y peróxido de hidrógeno.

Agentes reductores: Zinc y ácido clorhídrico.

Ligandos: Iones cloruro, iones sulfato y agua.

Productos principales

Cloruro de cromo(II): Formado por reducción.

Compuestos de cromo(VI): Formados por oxidación.

Iones complejos: Formados por reacciones de intercambio de ligandos.

Aplicaciones Científicas De Investigación

Catalytic Applications

1.1 Isomerization of Sugars

One of the prominent uses of chromium(III) chloride hexahydrate is as a catalyst in the isomerization of glucose to fructose. This reaction is significant in the food industry for producing high-fructose corn syrup (HFCS), which is widely used as a sweetener in various products. The catalytic properties of this compound facilitate this transformation efficiently, making it a valuable component in sugar processing .

1.2 Preparation of Chromium(III) Oxide Nanosheets

This compound serves as a precursor for synthesizing chromium(III) oxide nanosheets, which are utilized in various applications including electronics and catalysis. The nanosheets exhibit unique properties such as high surface area and reactivity, making them suitable for advanced material applications .

Dyeing and Textile Industry

2.1 Mordant in Dyeing Processes

In the textile industry, this compound acts as a mordant in dyeing processes. Mordants are substances that fix dyes to fabrics, enhancing color retention and vibrancy. Its ability to form stable complexes with dye molecules improves the quality of dyed textiles significantly .

2.2 Pigment Production

This compound is also involved in the manufacturing of chromium-containing pigments used in paints and coatings. These pigments provide excellent color stability and durability, making them desirable for industrial applications .

Chemical Synthesis

3.1 Synthesis of Other Chromium Salts

This compound is crucial in synthesizing various chromium salts used in different chemical processes. Its role as an intermediate allows for the production of compounds that have specific applications in catalysis and materials science .

Biological Applications

4.1 Nutritional Supplementation

This compound has been studied for its potential role in nutritional supplementation, particularly in enhancing insulin sensitivity and glucose metabolism. Research indicates that it may contribute positively to metabolic health, although further studies are needed to establish definitive benefits .

Safety and Environmental Considerations

Despite its utility, this compound poses certain environmental risks due to its toxicity to aquatic life. It is classified under hazardous materials, necessitating careful handling and disposal practices to mitigate ecological impact .

Case Study 1: Sugar Industry Utilization

A study conducted on the efficiency of this compound as a catalyst revealed that it significantly increases the yield of fructose during the isomerization process compared to traditional methods. The results indicated an increase in fructose concentration by approximately 30% when using this catalyst under optimized conditions.

Case Study 2: Textile Dyeing

In textile applications, several dyeing experiments demonstrated that using this compound as a mordant resulted in fabrics retaining color more effectively than those treated with alternative mordants. The colorfastness ratings improved by up to two grades on standardized tests.

Mecanismo De Acción

El cloruro crómico ejerce sus efectos principalmente a través de su función como factor de tolerancia a la glucosa. Forma un complejo con glicina, cisteína, ácido glutámico y ácido nicotínico, que potencia las reacciones mediadas por la insulina. Este complejo ayuda a mantener el metabolismo normal de la glucosa y la función de los nervios periféricos {_svg_3}.

Comparación Con Compuestos Similares

El cloruro crómico se puede comparar con otros compuestos de cromo como:

Fluoruro de cromo(III) (CrF₃): Similar en su uso como catalizador.

Bromuro de cromo(III) (CrBr₃): También se utiliza en la síntesis orgánica.

Yoduro de cromo(III) (CrI₃): Menos común, pero se utiliza en aplicaciones similares.

El cloruro crómico es único debido a su uso generalizado en aplicaciones tanto industriales como biológicas, particularmente en la nutrición parenteral total .

Actividad Biológica

Chromium(III) chloride hexahydrate (CrCl₃·6H₂O) is an inorganic compound with significant biological activity, particularly in relation to glucose metabolism and its potential therapeutic applications. This article explores the compound's biological effects, mechanisms of action, and relevant research findings.

This compound appears as dark green crystalline solids and is notable for its deliquescent nature, meaning it can absorb moisture from the air. The molecular formula is CrCl₃·6H₂O, with a molecular weight of 266.45 g/mol. Its structure consists of chromium ions coordinated with six water molecules, which influences its reactivity and biological interactions .

Glucose Tolerance Factor (GTF): Chromium has been recognized as a component of the glucose tolerance factor, which enhances insulin sensitivity. The mechanism involves chromium forming complexes with various biomolecules, including amino acids such as glycine, cysteine, and nicotinic acid. These complexes are believed to facilitate insulin signaling pathways, improving glucose uptake in cells .

Cellular Interaction: Studies indicate that this compound interacts with cellular components, influencing metabolic pathways related to glucose metabolism. It has been shown to bind to proteins and enzymes, affecting their activity depending on concentration and exposure duration .

1. Metabolic Effects

Research has demonstrated that chromium supplementation can lead to improved glucose control in patients receiving enteral nutrition. A study reported two cases where intravenous administration of chromium resulted in enhanced insulin action and better glycemic control .

2. Biosorption Studies

Biosorption studies have explored the use of algal biomass for the removal of chromium(III) from aqueous solutions. For instance, Spirogyra spp. was found to be an effective biosorbent, indicating potential applications in bioremediation and environmental cleanup .

3. Toxicological Studies

While chromium(III) is less toxic than its hexavalent counterpart (Cr(VI)), studies have shown that high concentrations can still pose risks. In animal models, intratracheal administration resulted in significant retention in lung tissues, highlighting the need for caution regarding exposure levels .

Case Studies

Comparative Analysis with Other Chromium Compounds

This compound is often compared with other forms of chromium due to differences in biological activity and toxicity:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Chromium(III) chloride pentahydrate | CrCl₃·5H₂O | Less stable than hexahydrate; different hydration state |

| Chromium(VI) oxide | CrO₃ | Highly toxic; distinct properties due to higher oxidation state |

| Sodium dichromate | Na₂Cr₂O₇ | Contains chromium in +6 oxidation state; used as an oxidizing agent |

Propiedades

IUPAC Name |

trichlorochromium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.Cr/h3*1H;/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSWDMMVNRMROPK-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

Cl[Cr](Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3Cr, CrCl3 | |

| Record name | CHROMIC CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4921 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHROMIUM(III) CHLORIDE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1316 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | chromium(III) chloride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Chromium(III)_chloride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10060-12-5 (hexahydrate) | |

| Record name | Chromic chloride anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010025737 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20858722 | |

| Record name | Chromium chloride (CrCl3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Chromic chloride appears as blue or green colored crystals dissolved in water. Denser than water. Corrosive to metals., Violet, lustrous, crystals; [Merck Index] Sparingly soluble in water at 20 deg C; [ACGIH], VIOLET CRYSTALS. | |

| Record name | CHROMIC CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4921 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chromium(III) chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2502 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CHROMIUM(III) CHLORIDE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1316 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

Dissociates above 1300C (EPA, 1998), 1300 °C (decomposes) | |

| Record name | CHROMIC CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4921 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chromium (III) chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6341 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Insoluble in water, Insoluble in alcohol, Slightly soluble in hot water. Insoluble in cold water, alcohol, acetone, methanol, and ether, Addition of a trace of chromium dichloride (CrCl2) or wetting agent aid in rapid solution in water, alcohol, Solubility in water: none | |

| Record name | Chromium (III) chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6341 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHROMIUM(III) CHLORIDE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1316 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

2.87 (EPA, 1998) - Denser than water; will sink, 2.87 at 25 °C, 2.87 g/cm³ | |

| Record name | CHROMIC CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4921 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chromium (III) chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6341 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHROMIUM(III) CHLORIDE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1316 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Mechanism of Action |

The aim of this study was to evaluate the impact of three different chromium forms as chromic chloride (CrCl3), chromium picolinate (CrPic), and a newly synthesized complex of chromium chelated with small peptides (CrSP) on glucose uptake and metabolism in vitro. In cultured skeletal muscle cells, chromium augmented insulin-stimulated glucose uptake and metabolism as assessed by a reduced glucose concentration of culture medium. At the molecular level, insulin significantly increased the mRNA levels of insulin receptor (IR), glucose transporter 4 (GLUT4), glycogen synthase (GS), and uncoupling protein-3 (UCP3), and these impacts can be enhanced by the addition of chromium, especially in the form of CrSP. Collectively, results of this study demonstrate that chromium improves glucose uptake and metabolism through upregulating the mRNA levels of IR, GLUT4, GS, and UCP3 in skeletal muscle cells, and CrSP has higher efficacy on glucose uptake and metabolism compared to the forms of CrCl3 and CrPic. | |

| Record name | Chromium (III) chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6341 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Violet, lustrous, hexagonal, crystalline scales, Red-violet crystals, Bright purple plates | |

CAS No. |

10025-73-7 | |

| Record name | CHROMIC CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4921 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chromium chloride (CrCl3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10025-73-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chromic chloride anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010025737 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chromium chloride (CrCl3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chromium chloride (CrCl3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chromium (III) chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6341 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHROMIUM(III) CHLORIDE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1316 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

2106 °F (EPA, 1998), 1152 °C | |

| Record name | CHROMIC CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4921 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chromium (III) chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6341 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHROMIUM(III) CHLORIDE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1316 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.